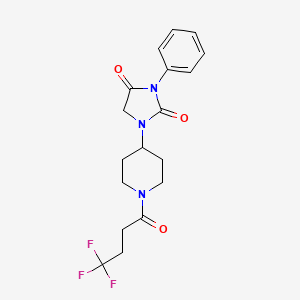

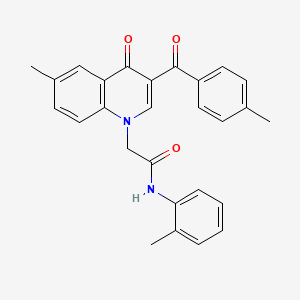

![molecular formula C17H21FN4O4S B2855711 5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893339-57-6](/img/structure/B2855711.png)

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione, also known as TAK-063, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of psychiatric disorders. TAK-063 belongs to the class of compounds called glycogen synthase kinase-3 (GSK-3) inhibitors, which have been shown to have potential therapeutic effects in various neuropsychiatric disorders.

Scientific Research Applications

Anticancer Research

This compound has been investigated for its potential in anticancer therapy . It’s been found that derivatives of this compound, particularly those incorporating sulfonamide functionalities, have shown pronounced anticancer activity against breast cancer and melanoma cell lines . These findings are crucial as they can lead to the development of new anticancer drugs.

Neuropharmacology

In the field of neuropharmacology, derivatives of this compound have been synthesized and evaluated as selective dopamine D3 receptor ligands . This is significant because aberrant D3 activity is linked to diseases such as depression, schizophrenia, substance use disorder, and Parkinson’s disease. The development of novel D3 ligands could provide therapeutic relief to patients with these conditions.

Drug Discovery and Development

The unique structural properties of this compound make it a versatile candidate in drug discovery and development. Its ability to be functionalized allows for the creation of a variety of derivatives with potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, the amino and sulfonamide groups present in this compound are of particular interest. These groups have been widely utilized for their potential to form electrostatic interactions with proteins and other biological targets, offering multiple opportunities for interactions with biological systems .

Renal Cancer Treatment

Specific derivatives of this compound have exhibited a moderate effect primarily on renal cancer cell lines . This suggests that further structural modifications could enhance its potency and specificity for treating renal cancer.

Chemical Synthesis

The compound serves as a starting material for the synthesis of various bioactive molecules. Its structural features allow for efficient reaction conditions and make it a promising candidate for further chemical modifications .

Pharmacological Studies

The compound’s derivatives have been used in pharmacological studies to explore their bioactivity. Although not all derivatives have shown potent inhibitors of malignant cell growth, they provide valuable insights for further research .

Biological Activity Profiling

The compound and its derivatives can be categorized based on their activity profile against different cancer cell lines. This helps in understanding the structure-activity relationship and guides the design of more potent anticancer agents .

Mechanism of Action

Target of Action

It is known that similar compounds with amino and sulfonamide functionalities have shown potential for interacting with biological targets .

Mode of Action

It is known that compounds with similar structures have been used in the development of small molecule therapeutics, particularly when incorporating functional groups with the potential to form electrostatic interactions with proteins and other targets .

Biochemical Pathways

It is known that compounds with similar structures have diverse biological activities against various human diseases .

Pharmacokinetics

It is known that similar compounds have been studied for their potential as therapeutic agents .

Result of Action

It is known that similar compounds have been evaluated for their anticancer activity .

Action Environment

It is known that similar compounds have been studied in various environments for their potential as therapeutic agents .

properties

IUPAC Name |

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDOPMNBILSABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

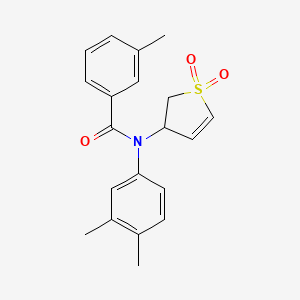

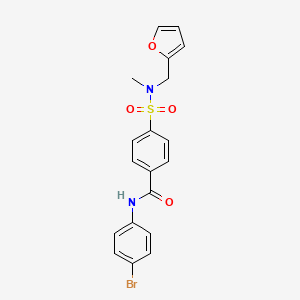

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2855628.png)

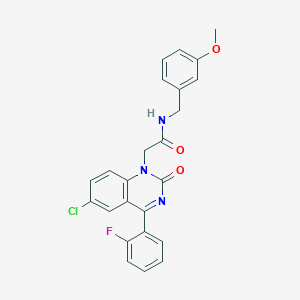

![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

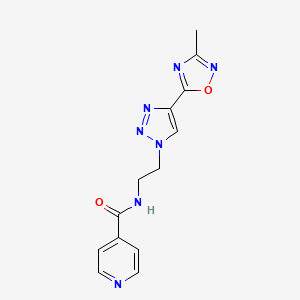

![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)

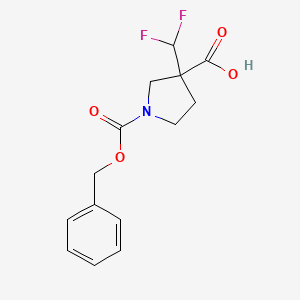

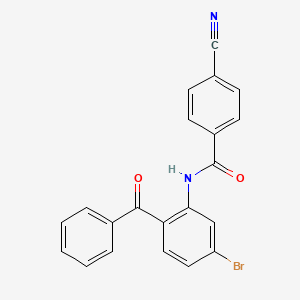

![7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2855643.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)